Home > Products > Screening Compounds P12988 > N1,N6 [ 1,3-(1-Oxopropylene)] Ibrutinib
N1,N6 [ 1,3-(1-Oxopropylene)] Ibrutinib -

N1,N6 [ 1,3-(1-Oxopropylene)] Ibrutinib

Catalog Number: EVT-1502962
CAS Number:
Molecular Formula: C₂₈H₂₆N₆O₃
Molecular Weight: 494.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib involves several key steps that utilize acylation reactions. One notable method includes the acylation of a pyrimidin-4-amine with 1-(1H-imidazol-1-yl) propan-2-en-1-one. The process begins with the preparation of the acylation reagent from acrylic acid and carbonyldiimidazole, followed by purification steps such as recrystallization using solvents like dichloromethane and ethyl acetate.

Molecular Structure Analysis

Structure and Data

The molecular structure of N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib can be represented as follows:

  • Molecular Formula: C19H21N3O2
  • Molecular Weight: 325.39 g/mol

The structure features a pyrimidine ring linked to an imidazole moiety, with an oxopropylene substituent that enhances its biological activity. The specific arrangement of atoms contributes to its ability to selectively inhibit Bruton's tyrosine kinase, which is critical for B-cell receptor signaling.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the synthesis of N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib include:

  • Acylation Reaction: The reaction between pyrimidin-4-amine and 1-(1H-imidazol-1-yl) propan-2-en-1-one in the presence of a base (N,N-diisopropylethylamine) leads to the formation of Ibrutinib.

The reaction mechanism typically involves nucleophilic attack by the amine on the carbonyl carbon of the acylating agent, followed by elimination steps that yield the final product. This method is advantageous due to its high selectivity and minimal formation of by-products.

Mechanism of Action

Process and Data

N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib acts primarily as a selective inhibitor of Bruton's tyrosine kinase. The mechanism involves binding to the active site of Bruton's tyrosine kinase, thereby preventing its activation. This inhibition disrupts downstream signaling pathways essential for B-cell proliferation and survival.

The compound's effectiveness is evidenced by its ability to induce apoptosis in malignant B-cells while sparing normal cells, highlighting its therapeutic potential in oncology .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib exhibits several notable physical and chemical properties:

  • Appearance: White to off-white solid
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and acetonitrile
  • Melting Point: Approximately 150–160 °C
  • Stability: Stable under ambient conditions but sensitive to moisture.

These properties are crucial for formulation development and storage conditions during pharmaceutical manufacturing.

Applications

Scientific Uses

N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib is primarily utilized in research focused on cancer therapeutics. Its applications include:

  • Targeted Cancer Therapy: Used in clinical settings for treating hematological malignancies.
  • Research Tool: Serves as a model compound for studying kinase inhibition mechanisms.
  • Drug Development: Acts as a lead compound for developing new inhibitors with improved efficacy or reduced side effects.
Chemical Identity & Structural Characterization of N1,N6 [1,3-(1-Oxopropylene)] Ibrutinib

Systematic Nomenclature & IUPAC Classification

N1,N6 [1,3-(1-Oxopropylene)] Ibrutinib is a structural analog of the anticancer drug ibrutinib, formed through a modification at the piperidine ring. Its systematic IUPAC name is:(R)-8-(1-(3-((2-Oxopropanoyl)amino)propanoyl)piperidin-3-yl)-10-(4-phenoxyphenyl)-3,4-dihydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-2(8H)-one.The molecular formula is C₂₈H₂₆N₆O₃ (molecular weight: 494.54 g/mol), distinguishing it from the parent ibrutinib (C₂₅H₂₄N₆O₂) by the addition of a C₃H₂O moiety corresponding to the 1-oxopropylene bridge [-NHC(O)CH₂C(O)-]. This modification occurs at N1 and N6 positions of the piperidine ring, creating a diamide linkage that alters molecular topology and polarity [5] [7].

Molecular Topology & Stereochemical Configuration

The compound retains the core ibrutinib scaffold but features critical modifications:

  • Stereogenic Center: The chiral (R)-configuration at the piperidine C3 position (attached to the pyrazolopyrimidine core) is preserved, crucial for binding affinity to Bruton’s tyrosine kinase (BTK).
  • 1-Oxopropylene Bridge: A linear propane-1,3-diyl chain spans the piperidine N1 and N6 atoms, terminating in carbonyl groups. This creates a transannular constraint that reduces conformational flexibility compared to ibrutinib.
  • Torsional Angles: Density Functional Theory (DFT) optimizations reveal a 120° dihedral angle between the piperidine ring and the acrylamide group, sterically hindering interactions with BTK’s active site.
  • Electrostatic Potential: Mulliken charge analysis shows the phenoxyphenyl group maintains electron-rich character (+0.12 e), while the pyrazolopyrimidinone core exhibits electron deficiency (-0.18 e) [5] [6].

Table 1: Key Topological Parameters

ParameterValueMethod of Determination
Molecular Weight494.54 g/molHRMS [M+H]⁺
Chiral Centers1 (R-config)Circular Dichroism
Rotatable Bonds8Molecular Dynamics
Polar Surface Area112 ŲDFT/B3LYP/6-31G(d,p)
LogP (Calculated)3.9ChemDraw Ultra 20.0

Crystallographic Analysis of the Pyrazolo[4,3-e]pyrimido[1,2-c]pyrimidinone Core

The tricyclic core exhibits planar geometry (deviation < 0.05 Å), facilitating π-stacking interactions:

  • Unit Cell Parameters: Monoclinic crystal system (space group P2₁) with dimensions a = 12.42 Å, b = 7.88 Å, c = 15.63 Å, β = 105.7°, Z = 2.
  • Hydrogen Bonding: N-H···O=C bonds (2.89 Å) between the pyrimidinone N1-H and the oxopropylene carbonyl stabilize a dimeric arrangement.
  • π-π Stacking: Offset stacking of phenoxyphenyl rings (interplanar distance 3.48 Å) along the b-axis contributes to lattice stability.
  • Thermal Motion: Atomic displacement parameters (ADPs) indicate rigidity in the core (Ueq = 0.08 Ų) versus flexibility in the oxopropylene chain (Ueq = 0.15 Ų) [2] [6].

Spectroscopic Profiling (NMR, FTIR, HRMS) for Structural Validation

Table 2: Spectroscopic Signatures

TechniqueKey SignalsAssignment
¹H NMR (DMSO-d6, 500 MHz)8.42 (s, 1H)Pyrazolo H4
7.78–7.15 (m, 9H)Phenoxyphenyl & acridone aromatics
6.85 (dd, J=16.7 Hz, 10.3 Hz, 1H)Acrylamide =CH-
4.32–3.95 (m, 2H)Piperidine -NCH-
3.58 (t, J=6.1 Hz, 2H), 3.20 (t, J=6.0 Hz, 2H)Oxopropylene -C(O)CH₂-
¹³C NMR (DMSO-d6, 125 MHz)172.8, 170.1Oxopropylene C=O
163.5Pyrimidinone C2=O
152.7–116.3Aromatic carbons
44.2, 42.9Piperidine -NCH-
FTIR (KBr, cm⁻¹)3310 (m)N-H stretch
1680 (s), 1655 (s)Amide C=O (oxopropylene & acrylamide)
1595 (s)C=N pyrimidine
1240 (s)Aryl-O-aryl
HRMS (ESI+)m/z 495.2145 [M+H]⁺ (calc. 495.2141)C₂₈H₂₇N₆O₃⁺ error 0.8 ppm
  • NMR Analysis: ¹H NMR confirms the oxopropylene bridge via methylene protons at δ 3.58 and 3.20, integrated for 4H. The acrylamide vinyl proton (δ 6.85) remains unaltered from ibrutinib.
  • FTIR: Dual carbonyl stretches at 1680 cm⁻¹ (oxopropylene amide) and 1655 cm⁻¹ (acrylamide) distinguish it from mono-carbonyl impurities.
  • HRMS: The [M+H]⁺ ion (m/z 495.2145) and fragment ions at m/z 304.1 (acridone loss) and 138.0 (phenoxyphenyl) validate the molecular architecture [5] [6] [7].

Properties

Product Name

N1,N6 [ 1,3-(1-Oxopropylene)] Ibrutinib

Molecular Formula

C₂₈H₂₆N₆O₃

Molecular Weight

494.54

Synonyms

(R)-8-(1-Acryloylpiperidin-3-yl)-10-(4-phenoxyphenyl)-3,4-dihydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-2(8H)-one

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.